molecular formula C17H21F3N8OS B10956365 1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea

1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}thiourea

Cat. No.: B10956365
M. Wt: 442.5 g/mol
InChI Key: DLCQPVMGAZAYLF-UHFFFAOYSA-N
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Description

N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA is a complex organic compound featuring multiple pyrazole rings and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA typically involves multiple steps, including the formation of pyrazole intermediates and their subsequent functionalization. Common synthetic routes include:

    Formation of Pyrazole Intermediates: The initial step involves the synthesis of pyrazole intermediates through cyclization reactions of hydrazines with 1,3-diketones.

    Functionalization: The pyrazole intermediates are then functionalized with ethyl and methyl groups through alkylation reactions.

    Thiourea Formation: The final step involves the reaction of the functionalized pyrazole intermediates with thiourea under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA
  • **N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA

Uniqueness

The uniqueness of N-{1-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-{1-[(2,2,2-TRIFLUOROETHOXY)METHYL]-1H-PYRAZOL-4-YL}THIOUREA lies in its specific substitution pattern and the presence of the trifluoroethoxy group, which may impart unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H21F3N8OS

Molecular Weight

442.5 g/mol

IUPAC Name

1-[1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-[1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-yl]thiourea

InChI

InChI=1S/C17H21F3N8OS/c1-3-28-12(2)13(4-23-28)7-26-8-14(5-21-26)24-16(30)25-15-6-22-27(9-15)11-29-10-17(18,19)20/h4-6,8-9H,3,7,10-11H2,1-2H3,(H2,24,25,30)

InChI Key

DLCQPVMGAZAYLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN2C=C(C=N2)NC(=S)NC3=CN(N=C3)COCC(F)(F)F)C

Origin of Product

United States

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